molecular formula C10H5N3O3 B2692732 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione CAS No. 1401319-14-9

1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione

Cat. No.: B2692732
CAS No.: 1401319-14-9
M. Wt: 215.168
InChI Key: FRURTJCPHXUZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a unique structure combining a benzo[c][1,2,5]oxadiazole moiety with a pyrrole-2,5-dione ring. This compound is of significant interest due to its potential pharmacological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione typically involves a multi-step process. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another approach involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation in the presence of TBAF/THF at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles and pyrrole derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione has several scientific research applications:

Properties

IUPAC Name

1-(2,1,3-benzoxadiazol-4-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O3/c14-8-4-5-9(15)13(8)7-3-1-2-6-10(7)12-16-11-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRURTJCPHXUZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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